Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate
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Description
The compound "Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate" is a complex organic molecule that likely contains a benzodioxole moiety, a fluorophenyl group, and a piperazine ring, all of which are common in medicinal chemistry for their diverse biological activities. The structure suggests potential applications in pharmaceuticals, possibly as an antimicrobial or antitubercular agent, given the presence of similar structures in the provided data .
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the production of dihydrobenzo[1,4]dioxine derivatives . The process includes oxidative aminocarbonylation and intramolecular conjugate addition, which could be relevant for constructing the benzodioxole and carbamate portions of the target compound. The synthesis of piperazine derivatives is also well-documented, with various methods available to introduce the piperazine moiety into the molecule .
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by X-ray diffraction analysis, which can determine the configuration around double bonds and the conformation of rings like piperazine, which usually adopts a chair conformation . The dihedral angles between planar portions of the molecule and aromatic rings are also of interest, as they can influence the biological activity by affecting the molecule's ability to interact with biological targets .
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve the functional groups present in its structure. For instance, the carbamate group could be involved in reactions with amines or could be hydrolyzed under certain conditions. The piperazine ring is known to participate in nucleophilic substitution reactions, which could be utilized for further derivatization or for the introduction of additional pharmacophores .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would include its solubility, melting point, and stability, which are crucial for its potential use as a pharmaceutical. The presence of a fluorophenyl group could enhance the compound's lipophilicity, potentially improving its ability to cross cell membranes . The benzodioxole moiety could contribute to the compound's electron-rich nature, which might affect its reactivity and interactions with biological targets .
Scientific Research Applications
Crystal Structure Analysis
The compound's structure and conformation have been analyzed in similar chemicals, providing insights into their molecular geometry. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, was studied to understand its molecular conformation and dihedral angles, which are crucial for its chemical reactivity and interactions (Faizi, Ahmad, & Golenya, 2016).
Synthesis and Characterization
The compound's synthesis and characterization are vital for exploring its potential applications. For instance, the synthesis of related compounds such as 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid and their characterization through techniques like IR, 1H-NMR, and mass spectral analysis are fundamental steps in their development for various applications (Rameshkumar et al., 2003).
Medicinal Chemistry
Some derivatives of the compound show promising medicinal properties. For example, a series of 1-[1-(3,4-dimethoxy-1H-2-benzopyran-1-yl)alkyl]-4-arylpiperazines, including compounds similar to Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate, have demonstrated hypotensive activity, indicating potential for development into cardiovascular drugs (Mccall et al., 1982).
Catalysis
Compounds structurally similar to Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate have been explored for their catalytic properties. For instance, benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate was used in Au(I)-catalyzed intramolecular hydroamination, indicating the potential use of similar compounds in catalysis and synthetic organic chemistry (Zhang et al., 2006).
Neuropharmacology
The compound's analogs have been studied for their effects on neuroreceptors, such as serotonin receptors, highlighting their potential application in treating neurological disorders (Kepe et al., 2006).
properties
IUPAC Name |
benzyl N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN3O4/c28-22-7-9-23(10-8-22)30-12-14-31(15-13-30)24(21-6-11-25-26(16-21)35-19-34-25)17-29-27(32)33-18-20-4-2-1-3-5-20/h1-11,16,24H,12-15,17-19H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKRCMMURUORBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)OCC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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